Cas no 1219967-67-5 (3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride)

3-(4-Bromo-2-ethylphenoxy)methylpiperidine hydrochloride is a brominated phenoxy-methylpiperidine derivative with potential applications in pharmaceutical and chemical research. Its structural features, including the bromo-ethylphenoxy moiety and piperidine ring, make it a versatile intermediate for synthesizing biologically active compounds. The hydrochloride salt form enhances stability and solubility, facilitating handling and formulation in laboratory settings. This compound may serve as a key precursor in the development of receptor-targeted molecules due to its modular structure, allowing further functionalization. Its well-defined purity and consistent composition ensure reproducibility in experimental workflows, supporting medicinal chemistry and drug discovery efforts.
3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride structure
1219967-67-5 structure
Product name:3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride
CAS No:1219967-67-5
MF:C14H21BrClNO
MW:334.679642438889
CID:4687347

3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride
    • 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidinehydrochloride
    • 3-((4-Bromo-2-ethylphenoxy)methyl)piperidine hydrochloride
    • 3-(4-bromo-2-ethylphenoxymethyl)piperidine hydrochloride
    • 3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride
    • Inchi: 1S/C14H20BrNO.ClH/c1-2-12-8-13(15)5-6-14(12)17-10-11-4-3-7-16-9-11;/h5-6,8,11,16H,2-4,7,9-10H2,1H3;1H
    • InChI Key: GJLXEVKAHSXEKG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)CC)OCC1CNCCC1.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 224
  • Topological Polar Surface Area: 21.3

3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM311435-5g
3-((4-Bromo-2-ethylphenoxy)methyl)piperidine hydrochloride
1219967-67-5 95%
5g
$554 2022-09-03
Chemenu
CM311435-1g
3-((4-Bromo-2-ethylphenoxy)methyl)piperidine hydrochloride
1219967-67-5 95%
1g
$185 2022-09-03
TRC
B037755-250mg
3-[(4-Bromo-2-ethylphenoxy)methyl]piperidinehydrochloride
1219967-67-5
250mg
$ 375.00 2022-06-07
TRC
B037755-125mg
3-[(4-Bromo-2-ethylphenoxy)methyl]piperidinehydrochloride
1219967-67-5
125mg
$ 230.00 2022-06-07

3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride Related Literature

Additional information on 3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride

Introduction to 3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride (CAS No. 1219967-67-5)

3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride, a compound with the CAS number 1219967-67-5, is a significant chemical entity in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-bromo-2-ethylphenoxymethyl moiety, contribute to its unique pharmacological profile and make it a subject of intense interest in medicinal chemistry.

The synthesis and characterization of 3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride involve meticulous attention to detail to ensure high purity and yield. The process typically involves multi-step organic reactions, including nucleophilic substitution and salt formation, which are critical in achieving the desired molecular structure. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity and purity of the compound.

In recent years, there has been a growing interest in piperidine derivatives due to their potential as scaffolds for the development of novel therapeutic agents. The 4-bromo-2-ethylphenoxymethyl group in 3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride is particularly noteworthy as it introduces a bromine atom at the para position relative to the ethyl group on the phenyl ring. This substitution pattern enhances the molecule's reactivity and allows for further functionalization, making it a valuable intermediate in drug discovery.

One of the most compelling aspects of 3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have explored its utility in developing compounds with antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. The piperidine ring is known to be a privileged scaffold in medicinal chemistry, often found in drugs that target neurological disorders such as depression and schizophrenia. The addition of the brominated phenoxymethyl group further expands its pharmacological potential.

The pharmacological activity of 3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride has been investigated in various preclinical models. Studies have demonstrated its ability to interact with multiple biological targets, including serotonin receptors and ion channels. These interactions are crucial for understanding its mechanism of action and for identifying potential therapeutic applications. For instance, modulation of serotonin receptor activity has been linked to effects on mood regulation and pain perception.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. This solubility is essential for achieving optimal bioavailability and ensuring effective delivery to target tissues. The hydrochloride form also provides stability during storage and transportation, which is critical for maintaining the integrity of the active pharmaceutical ingredient.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic properties of 3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride with greater accuracy. Molecular docking studies have been particularly useful in identifying how this compound interacts with biological targets at the atomic level. These insights have guided the design of derivatives with improved potency and selectivity.

The role of 3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride in drug discovery extends beyond its direct therapeutic applications. It serves as a valuable building block for synthesizing more complex molecules with tailored pharmacological properties. The ability to modify its structure allows chemists to explore a wide range of biological activities, from enhancing receptor binding to improving metabolic stability.

In conclusion, 3-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride (CAS No. 1219967-67-5) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for piperidine derivatives, compounds like this one will undoubtedly play a crucial role in advancing drug discovery efforts worldwide.

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